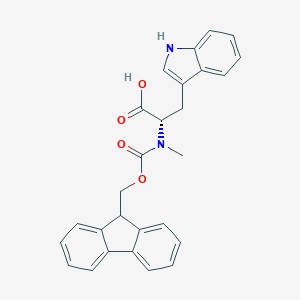

Fmoc-Nalpha-Methyl-L-Tryptophan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-Nalpha-methyl-L-tryptophan, also known as this compound, is a useful research compound. Its molecular formula is C27H24N2O4 and its molecular weight is 440.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Automatisierte Fmoc-basierte Synthese von bio-inspirierten Peptid-Crypto-Thioestern

Fmoc-Nalpha-Methyl-L-Tryptophan wird in der automatisierten Fmoc-basierten Synthese von bio-inspirierten Peptid-Crypto-Thioestern verwendet . Diese Methode ermöglicht den Zugang zu Peptid-Thioester-Surrogaten, die für die konvergente Synthese von Proteinen über native chemische Ligation (NCL) entscheidend sind .

Festphasen-Peptidsynthese (SPPS)

This compound spielt eine bedeutende Rolle in der Festphasen-Peptidsynthese (SPPS) . SPPS ist eine Methode, die verwendet wird, um Peptide in größeren Mengen zu produzieren, was besonders nützlich ist, wenn unnatürliche Modifikationen oder die Einführung von standortspezifischen Tags erforderlich sind .

Entwicklung von Epitop-spezifischen Antikörpern

Die Verbindung wird bei der Entwicklung von Epitop-spezifischen Antikörpern verwendet . Diese Antikörper sind so konzipiert, dass sie an bestimmte Stellen (Epitope) auf Proteinen binden, was in verschiedenen Forschungs- und therapeutischen Anwendungen nützlich sein kann .

Zellsignalisierungsstudien

This compound wird in Studien im Zusammenhang mit der Zellsignalisierung verwendet . Das Verständnis, wie Zellen miteinander kommunizieren, kann Einblicke in viele biologische Prozesse und Krankheiten liefern .

Biomarker-Entdeckung für Krankheiten

Die Verbindung wird bei der Entdeckung von Biomarkern für Krankheiten verwendet . Biomarker sind messbare Indikatoren für den Schweregrad oder das Vorhandensein eines Krankheitszustands

Wirkmechanismus

Target of Action

Fmoc-Nalpha-methyl-L-tryptophan, also known as Fmoc-MeTrp-OH, is a biochemical used in proteomics research . .

Mode of Action

It’s primarily used in the field of organic synthesis as a modifier of natural amino acids or for the synthesis of peptides with specific biological activity .

Biochemical Pathways

Fmoc-MeTrp-OH is likely involved in the complex metabolism of tryptophan, an essential amino acid. Tryptophan metabolism results in many bioactive molecules acting in various organs through different action mechanisms . The enzymes involved in its metabolism, metabolites themselves, or their receptors, represent potential therapeutic targets .

Result of Action

It’s known that disruptions in l-tryptophan metabolism are reported in several neurological, metabolic, psychiatric, and intestinal diseases .

Action Environment

The action, efficacy, and stability of Fmoc-MeTrp-OH can be influenced by various environmental factors. For instance, it’s known that the compound is stable at room temperature . It’s insoluble in water but can dissolve in some organic solvents like dimethyl sulfoxide or methanol .

Biologische Aktivität

Fmoc-Nalpha-methyl-L-tryptophan (Fmoc-Nα-Me-L-Trp) is a modified amino acid that plays a significant role in peptide synthesis and biological research. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protective group at the amino terminus and a methyl group at the alpha position of the tryptophan molecule. Its unique structure influences its biological activity, making it a valuable tool in various applications, particularly in pharmacology and biochemistry.

- Molecular Formula : C27H24N2O4

- Molecular Weight : 440.49 g/mol

- Melting Point : 289-290 °C (decomposes)

- Solubility : Soluble in 20% NH3 at 0.1 g/mL at 20 °C

The methylation at the alpha position of tryptophan alters the compound's conformation and interaction with biological systems. This modification can enhance the stability of peptides synthesized using Fmoc-Nα-Me-L-Trp, making them more resistant to enzymatic degradation. Such properties are particularly beneficial in drug design, where metabolic stability is crucial for therapeutic efficacy.

Biological Applications

- Peptide Synthesis : Fmoc-Nα-Me-L-Trp is primarily utilized in solid-phase peptide synthesis (SPPS), allowing researchers to create peptides with enhanced stability and functional properties. The Fmoc group facilitates selective reactions during synthesis, thereby improving yield and purity .

- Pharmacological Studies : Research indicates that tryptophan derivatives, including Fmoc-Nα-Me-L-Trp, can influence neurotransmitter pathways, particularly those involving serotonin receptors. This makes them valuable for studying mood regulation and potential treatments for depression and anxiety disorders .

- Tracer Studies : Fmoc-Nα-Me-L-Trp has been employed as a tracer in studies examining the serotonergic system in the brain. Labelled versions of this compound can provide insights into serotonin uptake and metabolism, contributing to our understanding of various neuropsychiatric conditions .

Case Study 1: Stability Improvement in Peptide Therapeutics

A study investigated the substitution of L-tryptophan with α-methyl-L-tryptophan in peptide-based therapeutics. The results demonstrated that peptides incorporating α-methyl-L-tryptophan exhibited significantly improved metabolic stability compared to their L-tryptophan counterparts. This enhancement was attributed to reduced susceptibility to enzymatic degradation, suggesting that Fmoc-Nα-Me-L-Trp could be a promising candidate for developing long-lasting peptide drugs .

Case Study 2: Impact on Receptor Binding

In another study focusing on receptor interactions, researchers substituted L-tryptophan with α-methyl-L-tryptophan in a peptide designed to target specific receptors involved in cancer progression. The modified peptides showed altered binding affinities and internalization rates in cancer cell lines, indicating that Fmoc-Nα-Me-L-Trp can significantly influence receptor-mediated biological responses .

Comparative Analysis with Other Tryptophan Derivatives

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-Tryptophan | Standard tryptophan with Fmoc protection | Lacks methyl substitution at alpha position |

| N-alpha-Methyl-L-Tryptophan | Methyl substitution but no Fmoc protection | Different chirality (L vs D) |

| Boc-N-alpha-Methyl-D-Tryptophan | Boc protection instead of Fmoc | Different protective group affecting reactivity |

The structural modifications of Fmoc-Nα-Me-L-Trp distinguish it from other derivatives, potentially enhancing its biological activity and stability during peptide synthesis.

Eigenschaften

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-29(25(26(30)31)14-17-15-28-24-13-7-6-8-18(17)24)27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23,25,28H,14,16H2,1H3,(H,30,31)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEODAZATZJQGN-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.